Structural Differentiation from Pelagiomicin A
Pelagiomicin C is glycylgriseoluteic acid, whereas Pelagiomicin A is L-3-hydroxyvalylgriseoluteic acid [1]. The substitution of the bulkier, hydroxylated valine residue in Pelagiomicin A with glycine in Pelagiomicin C reduces the molecular weight from 399.4 Da to 341.3 Da and eliminates the hydrogen-bonding hydroxy group, which is expected to alter both the compound's polarity and its interaction with biological targets . This is a direct chemical difference confirmed by HPLC co-injection with synthetic standards [1].
| Evidence Dimension | Molecular identity (amino acid ester substituent) |
|---|---|
| Target Compound Data | Glycine ester of griseoluteic acid (MW 341.3 Da) |
| Comparator Or Baseline | Pelagiomicin A: L-3-hydroxyvaline ester of griseoluteic acid (MW 399.4 Da) |
| Quantified Difference | MW difference: 58.1 Da; absence of isopropyl and hydroxyl groups in Pelagiomicin C side chain |
| Conditions | Structures determined by NMR and confirmed by chemical synthesis; HPLC co-injection with authentic standards [1]. |
Why This Matters
Procurement of Pelagiomicin C rather than Pelagiomicin A is mandatory when the experimental hypothesis depends on a glycine-esterified phenazine scaffold, because the side-chain identity dictates both physicochemical properties and biological readout.
- [1] Imamura N, Nishijima M, Takadera T, Adachi K, Sakai M, Sano H. New anticancer antibiotics pelagiomicins, produced by a new marine bacterium Pelagiobacter variabilis. J Antibiot (Tokyo). 1997;50(1):8-12. doi:10.7164/antibiotics.50.8 View Source
